4-(7-Chloro-quinolin-4-ylamino)-benzoic acid
Overview
Description
Reagents: 7-Chloro-4-aminoquinoline, substituted aromatic/heteroaromatic aldehydes
Conditions: Treatment with aldehydes to form Schiff bases, followed by hydrolysis
Product: 4-(7-Chloro-quinolin-4-ylamino)-benzoic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Chloro-quinolin-4-ylamino)-benzoic acid typically involves a multi-step process. One common method is the nucleophilic aromatic substitution reaction. This involves the reaction of 4,7-dichloroquinoline with an appropriate amine, followed by further functionalization to introduce the benzoic acid moiety.
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Step 1: Synthesis of 7-Chloro-4-aminoquinoline
Reagents: 4,7-Dichloroquinoline, α,ω-diaminoalkanes
Conditions: Nucleophilic aromatic substitution reaction
Product: 7-Chloro-4-aminoquinoline
Chemical Reactions Analysis
Types of Reactions
4-(7-Chloro-quinolin-4-ylamino)-benzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide derivatives
Reduction: Reduction of the nitro group to an amino group
Substitution: Halogenation, alkylation, and acylation reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide), acylating agents (e.g., acetic anhydride)
Major Products Formed
Oxidation: Quinoline N-oxide derivatives
Reduction: Aminoquinoline derivatives
Substitution: Halogenated, alkylated, and acylated quinoline derivatives
Scientific Research Applications
4-(7-Chloro-quinolin-4-ylamino)-benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antimalarial properties.
Medicine: Potential use in the development of new drugs for treating infectious diseases and cancer.
Industry: Used in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 4-(7-Chloro-quinolin-4-ylamino)-benzoic acid involves its interaction with specific molecular targets. For example, in its antimalarial activity, it may inhibit the heme polymerase enzyme in Plasmodium parasites, leading to the accumulation of toxic heme and parasite death. In its antimicrobial activity, it may disrupt bacterial cell wall synthesis or interfere with DNA replication.
Comparison with Similar Compounds
4-(7-Chloro-quinolin-4-ylamino)-benzoic acid can be compared with other quinoline derivatives, such as:
Chloroquine: A well-known antimalarial drug with a similar quinoline core structure.
Quinoline N-oxide: An oxidized derivative with different biological activities.
Aminoquinoline: A reduced derivative with potential antimicrobial properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline core with a benzoic acid moiety makes it a versatile compound for various applications in medicinal chemistry and drug development.
Properties
IUPAC Name |
4-[(7-chloroquinolin-4-yl)amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-11-3-6-13-14(7-8-18-15(13)9-11)19-12-4-1-10(2-5-12)16(20)21/h1-9H,(H,18,19)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKCHTSQSSTMAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC2=C3C=CC(=CC3=NC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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